

# Anisodamine hydrochloride efficacy compared to standard septic shock treatments

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## Compound of Interest

Compound Name: *Anisodamine hydrochloride*

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## Anisodamine Hydrochloride: A Potential Adjunct in Septic Shock Management

A comparative analysis of the efficacy of **anisodamine hydrochloride** against standard treatments for septic shock reveals a nuanced picture. While some clinical data suggest benefits in microcirculation and potential mortality reduction in severely ill patients, other studies show no significant improvement in overall hospital mortality. Preclinical evidence, however, strongly indicates a protective role through modulation of inflammatory and apoptotic pathways.

Septic shock, a life-threatening condition characterized by profound circulatory, cellular, and metabolic abnormalities, continues to present a significant therapeutic challenge with high mortality rates.<sup>[1][2]</sup> Standard treatment protocols focus on early fluid resuscitation, antimicrobial therapy, vasopressor support, and organ function maintenance.<sup>[1][3]</sup> Anisodamine, a belladonna alkaloid, has been used in China for decades to improve microcirculation in various disorders, including septic shock.<sup>[3][4][5]</sup> This guide provides a detailed comparison of the efficacy of **anisodamine hydrochloride** with standard septic shock treatments, supported by experimental data and mechanistic insights.

## Efficacy in Clinical Trials: A Mixed Verdict

Clinical investigations into the efficacy of anisodamine as an adjunct to standard septic shock therapy have yielded conflicting results. One prospective, multicenter, randomized controlled

trial involving 404 patients demonstrated a lower 28-day mortality in the group receiving anisodamine hydrobromide compared to the control group.[1][3] A stratified analysis of this study further highlighted that patients with a high level of illness severity, specifically those with Sequential Organ Failure Assessment (SOFA) scores greater than or equal to 8 or lactate levels greater than or equal to 4 mmol/L, experienced a significant reduction in 28-day mortality.[3][6] This trial also reported significant differences in 7-day mortality and hospital mortality in favor of the anisodamine group.[1][3]

In contrast, another multicenter, open-label, randomized controlled trial of 355 adults with septic shock found no significant difference in hospital mortality between the anisodamine group and the usual care group (30% vs. 36%;  $p=0.348$ ).[7][8][9] This study also showed no significant differences in ventilator-free days.[7][8] However, it did note that serum lactate levels were significantly lower in the anisodamine-treated group after day 3, and these patients were less likely to require vasopressors on days 5 and 6.[7][8][9]

These divergent findings may be attributable to differences in study design, patient populations, and dosing regimens.[5]

## Preclinical Evidence: Unraveling the Mechanism of Action

Animal studies provide robust evidence for the protective effects of anisodamine in septic shock, primarily through its anti-inflammatory and anti-apoptotic actions. In a rat model of lipopolysaccharide (LPS)-induced septic shock, anisodamine (also referred to as 654-1/654-2) significantly restored mean arterial pressure (MAP) and heart rate (HR).[10][11] Furthermore, it dose-dependently reduced levels of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-6 (IL-6), and interleukin-1 $\beta$  (IL-1 $\beta$ ).[10][12]

Mechanistically, anisodamine has been shown to inhibit the nuclear factor-kappa B (NF- $\kappa$ B) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response in sepsis.[10][11][12] Concurrently, it activates the PI3K/Akt/Bcl-2 signaling pathway, promoting cell survival and reducing apoptosis.[10][11][12] Another proposed mechanism involves the cholinergic anti-inflammatory pathway, where anisodamine, by blocking muscarinic receptors, may reroute acetylcholine to  $\alpha 7$  nicotinic acetylcholine receptors ( $\alpha 7$ nAChR), leading to an inhibition of pro-inflammatory cytokine production.[4]

## Data Presentation

**Table 1: Clinical Trial Efficacy Endpoints**

Endpoint	Study 1 (n=404)[1] [3]	Study 2 (n=355)[7] [8][9]	Standard Care (Control Groups)
Primary Endpoint	Lower 28-day mortality in treatment group	No significant difference in hospital mortality	Higher 28-day and hospital mortality in some studies
Secondary Endpoints	Lower 7-day and hospital mortality	No difference in ventilator-free days	-
Longer vasopressor-free days within 7 days	Lower serum lactate after day 3	-	
Lower lactate levels at 6 and 24 hours	Less likely to receive vasopressors on days 5 & 6	-	
Lower SOFA scores from day 2	-	-	

**Table 2: Preclinical Study Efficacy Endpoints (Rat Model)[10][11]**

Parameter	LPS Group (Control)	LPS + Anisodamine (5 mg/kg)
Hemodynamics	Decreased MAP, Increased HR	Significantly restored MAP and HR
Inflammatory Cytokines	Elevated TNF- $\alpha$ , IL-6, IL-1 $\beta$	Dose-dependent reduction
Kidney Injury Markers	Elevated BUN and CRE	Dose-dependent reduction
Cellular Apoptosis	Increased	Suppressed renal cell apoptosis

## Experimental Protocols

### Clinical Trial Methodology (Representative)

A prospective, multicenter, randomized controlled trial was conducted in 16 hospitals in China.

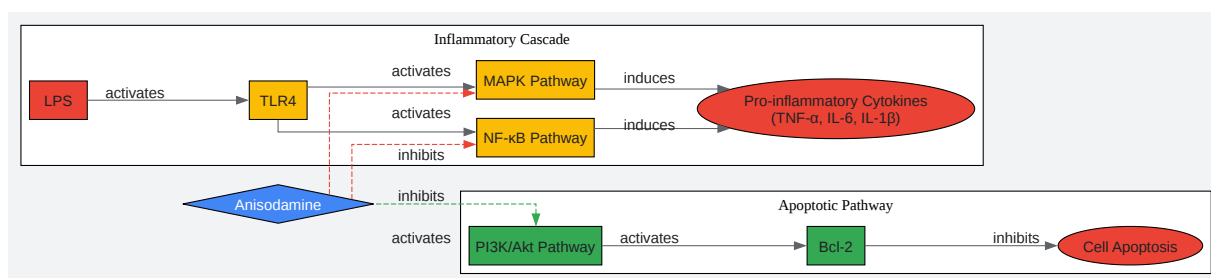
[\[1\]](#)[\[3\]](#)

- Participants: 404 adult patients meeting the Sepsis-3 criteria for septic shock.[\[3\]](#)[\[6\]](#)
- Intervention: Patients were randomly assigned to either the treatment group (anisodamine hydrobromide) or the control group (standard conventional treatment).[\[1\]](#)[\[3\]](#)
- Primary Endpoint: 28-day mortality.[\[1\]](#)[\[3\]](#)
- Secondary Endpoints: 7-day mortality, hospital mortality, vasopressor-free days within 7 days, and lactate levels.[\[1\]](#)
- Data Collection: Clinical indicators were measured at 0, 6, 24, 48, and 72 hours, and 7 days after diagnosis.[\[1\]](#)

### Preclinical Study Methodology (LPS-Induced Septic Shock in Rats)

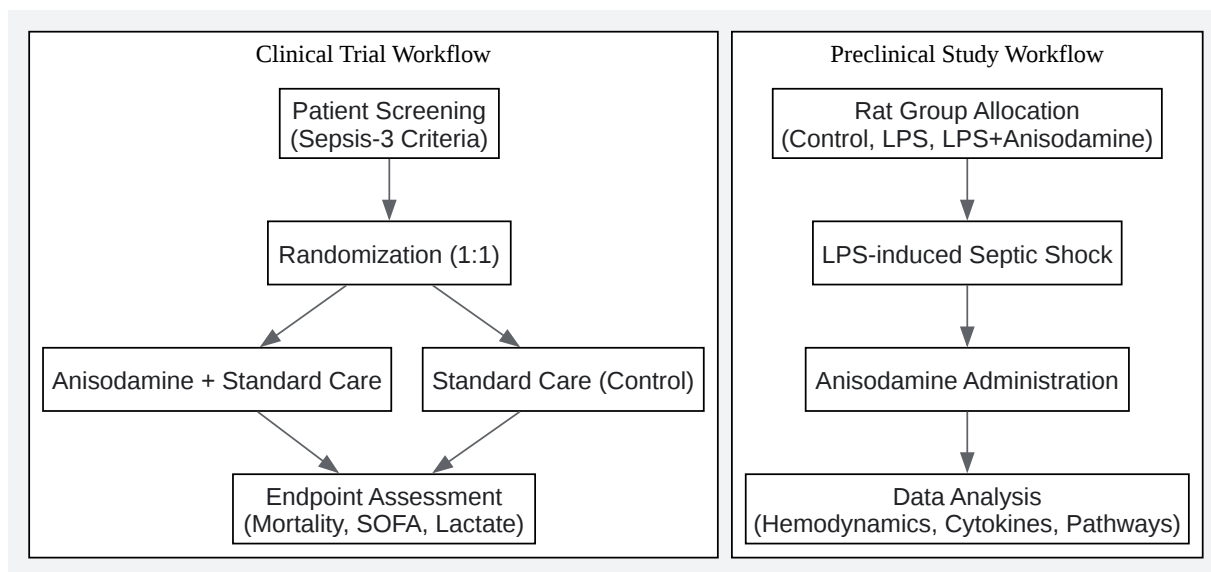
- Subjects: 56 rats were randomly divided into 8 groups, including a control group, an LPS group, and groups receiving LPS with varying doses of anisodamine (1.25, 2.5, and 5 mg/kg).[\[10\]](#)[\[11\]](#)
- Induction of Sepsis: Septic shock was induced by intravenous injection of LPS.[\[10\]](#)[\[12\]](#)
- Measurements:
  - Hemodynamic parameters (MAP, HR) were monitored.[\[10\]](#)[\[11\]](#)
  - Levels of inflammatory cytokines (IL-1 $\beta$ , IL-6, TNF- $\alpha$ ) and kidney injury markers (BUN, CRE) were measured using ELISA and biochemical assay kits.[\[10\]](#)[\[11\]](#)
  - Signaling pathway analysis was conducted using RNA-seq, Western blotting, and RT-PCR.[\[10\]](#)[\[11\]](#)

## Visualizations



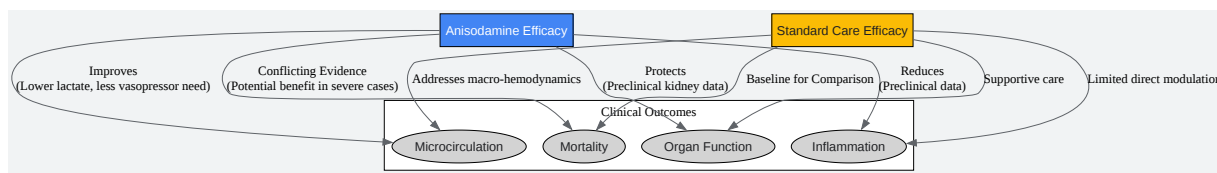
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Caption: Anisodamine's Mechanism in Septic Shock.



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Caption: Comparative Experimental Workflows.



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